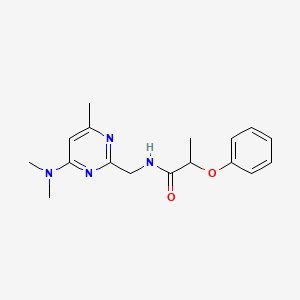

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide, also known as DMMPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Alzheimer's Disease Imaging

- Amyloid Imaging in Alzheimer's Disease : Radioligands including compounds with dimethylamino groups have been studied for PET imaging in Alzheimer's disease patients, showing significant promise in early detection and evaluation of anti-amyloid therapies. Such imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease (Nordberg, 2007).

Environmental and Chemical Toxicology

- Biological Effects of Acetamide, Formamide, and Their Derivatives : A review of the toxicology of acetamide and its derivatives including dimethylacetamide and dimethylformamide explores their biological consequences and commercial importance, reflecting the complexity of their effects and the need for ongoing research to fully understand their impacts (Kennedy, 2001).

Drug Development and Pharmacology

- Novel Synthetic Opioids : Non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, have been explored for their euphoric effects and potential as substances of abuse. This underscores the importance of understanding the chemistry and pharmacology of these compounds for both therapeutic uses and in addressing drug abuse and addiction issues (Sharma et al., 2018).

Nitrosamine Formation in Water

- Kinetics and Mechanism of NDMA Formation : Research into the formation of N-nitrosodimethylamine (NDMA) in water highlights the significance of dimethylamine derivatives in the generation of these compounds, which are of concern due to their carcinogenic potential. Understanding the kinetics and mechanisms by which such compounds form in water technology is critical for developing strategies to mitigate their presence (Sharma, 2012).

properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-12-10-16(21(3)4)20-15(19-12)11-18-17(22)13(2)23-14-8-6-5-7-9-14/h5-10,13H,11H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXCENNWDBILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C(C)OC2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)

![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)